molecular formula C₂₆H₄₉NO₄ B1140171 Tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-pentadec-1-enyl-1,3-oxazolidine-3-carboxylate CAS No. 207516-23-2

Tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-pentadec-1-enyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B1140171
CAS No.: 207516-23-2
M. Wt: 439.67
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-pentadec-1-enyl-1,3-oxazolidine-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C₂₆H₄₉NO₄ and its molecular weight is 439.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-pentadec-1-enyl-1,3-oxazolidine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique oxazolidine structure, characterized by a tert-butyl ester group and a hydroxymethyl substituent. Its molecular formula is C26H49NO4C_{26}H_{49}NO_4, with a molecular weight of approximately 439.7 g/mol. The following sections detail its synthesis, biological activities, and research findings.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Preparation of the Oxazolidine Ring : This is often the first step, where the core structure is formed.
  • Introduction of the Tert-butyl Ester : This step enhances the compound's stability and solubility.
  • Addition of the Pentadec-1-enyl Side Chain : This hydrophobic chain contributes to the compound's biological interactions.

The synthesis requires specific catalysts and solvents to optimize yield and purity, making it suitable for both laboratory and industrial applications.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Similar compounds in its class have shown effectiveness against various bacterial strains.
  • Antioxidant Activity : The presence of hydroxymethyl and carboxylate groups may contribute to its ability to scavenge free radicals.
  • Potential Anti-inflammatory Effects : Preliminary studies suggest it may modulate inflammatory pathways.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. The oxazolidine ring is particularly notable for its ability to influence enzymatic activity, potentially leading to therapeutic effects in various biological systems.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations among similar compounds can lead to diverse biological activities:

Compound NameStructural FeaturesUnique Properties
Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidineLacks pentadecene chainSimpler structure; less hydrophobic
N-Boc-D-sphingosineContains sphingosine backboneExhibits unique signaling properties
Tert-butyl 4-hydroxyphenylacetateAromatic ring presentDifferent biological activity profile

These differences underscore the potential for tailored applications in medicinal chemistry .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Antimicrobial Activity : A study demonstrated that derivatives exhibited significant antibacterial effects against Gram-positive bacteria, suggesting potential use in developing new antibiotics.
  • Antioxidant Studies : Research indicated that similar oxazolidine derivatives possess strong antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.
  • Inflammation Modulation : Another study explored the anti-inflammatory properties of related compounds, showing promise in reducing markers of inflammation in vitro.

These findings highlight the versatility and potential therapeutic applications of this compound in various fields such as pharmacology and medicinal chemistry .

Properties

IUPAC Name

tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-pentadec-1-enyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H49NO4/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-22(21-28)27(26(5,6)30-23)24(29)31-25(2,3)4/h19-20,22-23,28H,7-18,21H2,1-6H3/t22?,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHUQQFNFRTUSM-OZAIVSQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC=C[C@@H]1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H49NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.